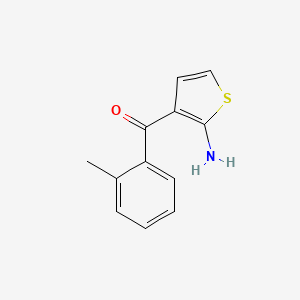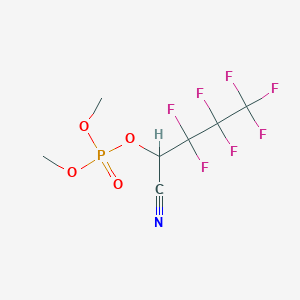
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate is a fluorinated organophosphate compound It is characterized by the presence of a cyano group, multiple fluorine atoms, and a phosphate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate typically involves the reaction of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutanol with dimethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The phosphate ester can be hydrolyzed to produce the corresponding alcohol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutanol and dimethyl phosphate.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate involves its interaction with molecular targets through its cyano and phosphate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The fluorinated backbone of the compound also contributes to its stability and resistance to metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Comparison: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate is unique due to the presence of both a cyano group and a phosphate ester, which are not found together in the similar compounds listed above
Eigenschaften
CAS-Nummer |
56376-19-3 |
|---|---|
Molekularformel |
C7H7F7NO4P |
Molekulargewicht |
333.10 g/mol |
IUPAC-Name |
(1-cyano-2,2,3,3,4,4,4-heptafluorobutyl) dimethyl phosphate |
InChI |
InChI=1S/C7H7F7NO4P/c1-17-20(16,18-2)19-4(3-15)5(8,9)6(10,11)7(12,13)14/h4H,1-2H3 |
InChI-Schlüssel |
PYRWFCOUAZNFQC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC(C#N)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


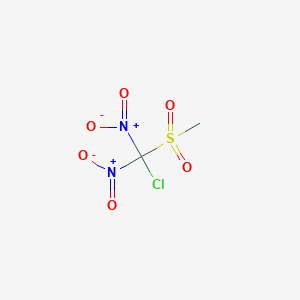
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


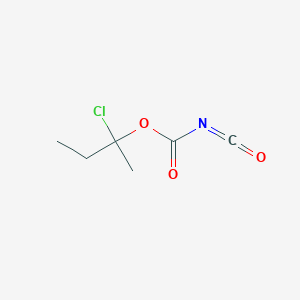
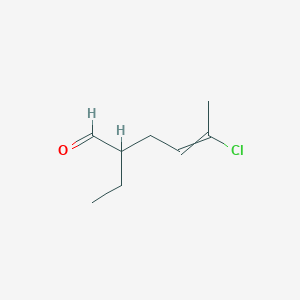
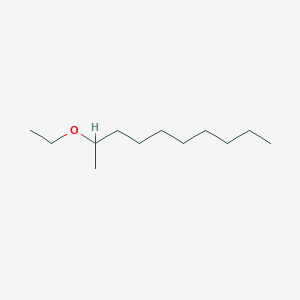
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
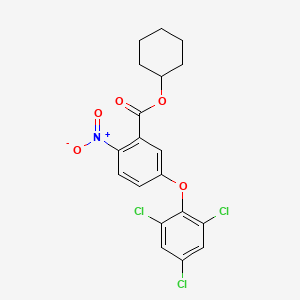
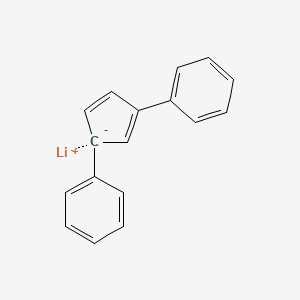

![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
